4-{[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide
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Overview
Description
This compound is also known as PHTPP, a selective estrogen receptor β (ERβ) full antagonist with 36-fold selectivity for ERβ over ERα . It has been used to distinguish the various activities of the two estrogen receptors .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as NMR and IR spectroscopy . For example, one of the compounds was found to have a melting point of 249 °C, and its 1H NMR spectrum in CDCl3 showed signals at various chemical shifts .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, an efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, one of the compounds was found to have a melting point of 249 °C . Its 1H NMR spectrum in CDCl3 showed signals at various chemical shifts .Scientific Research Applications
- Pyrazolines, including derivatives like 4-{[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide, have demonstrated antibacterial properties . Researchers have explored their potential as agents against bacterial infections.
- Some pyrazolines exhibit antifungal activity, which makes them relevant for combating fungal infections . Investigating this compound’s antifungal potential could be valuable.
- Pyrazolines have been studied for their antiparasitic effects. Researchers have explored their efficacy against various parasites . Investigating this compound’s impact on parasitic organisms could be insightful.
- Oxidative stress plays a role in various diseases. Pyrazolines, including our compound, have shown antioxidant properties . Investigating its potential as an antioxidant or antitumor agent could be worthwhile.
- Researchers have investigated the neurotoxic potential of 4-{[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide in rainbow trout alevins. They assessed acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain .
- Pyrazolines have been explored as potential inhibitors of cyclin-dependent kinase 2 (CDK2), a target for cancer therapy . Investigating this compound’s CDK2 inhibitory activity could be significant.
Antibacterial Activity
Antifungal Properties
Antiparasitic Applications
Antioxidant and Antitumor Activities
Neurotoxicity Assessment
CDK2 Inhibition for Cancer Treatment
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF3N5O/c1-11-10-16(28-15-8-4-13(5-9-15)19(26)31)30-20(27-11)17(18(29-30)21(23,24)25)12-2-6-14(22)7-3-12/h2-10,28H,1H3,(H2,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXHSJHYBCWYFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)C(=O)N)C(F)(F)F)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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